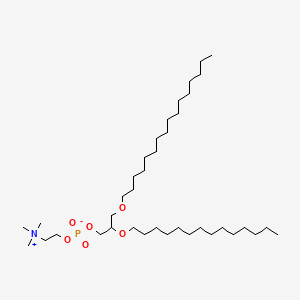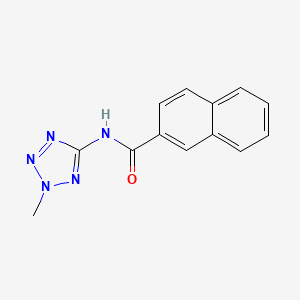
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Applications De Recherche Scientifique
Polymer Synthesis
- Poly(naphthalenecarboxamide) Synthesis: The compound has been used in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity, a type of polymer, by chain-growth condensation polymerization. This process involves polymerizing specific monomers to obtain well-defined polymers with low polydispersity indices (Mikami et al., 2011).
Biochemistry and Molecular Biology
- Ni(II) Complexes and DNA/Protein Interaction: The compound's derivatives have been used to study the interaction of nickel(II) complexes with DNA and proteins, assessing their antitumor capabilities against various cell lines. This research is crucial for understanding the biological applications of such compounds in cancer research (Yu et al., 2017).
- Photoclick Chemistry in Live Cells: Naphthalene-based tetrazoles, closely related to the compound, have been used for fluorogenic, two-photon-triggered photoclick chemistry in live mammalian cells. This method allows for real-time, spatially controlled imaging of microtubules, a significant advancement in cell imaging techniques (Yu et al., 2013).
Chemistry and Drug Design
- G-Quadruplex Ligands in Pancreatic Cancer Cells: Derivatives of this compound have been studied for their role as G-quadruplex ligands, targeting telomere structures in pancreatic cancer cells. These studies are integral to designing new cancer therapies (Micco et al., 2013).
- Anticancer Compound Synthesis: Research has focused on synthesizing and characterizing derivatives for anticancer evaluation, particularly against breast cancer cell lines. Such studies contribute to developing new cancer treatments (Salahuddin et al., 2014).
Sensor Development
- Fluorescence "Turn-On" Sensor: The compound's derivatives have been utilized to develop sensors for Al(III) and Zn(II) ions. These findings are crucial in creating sensitive and specific detection methods for these ions in biological and environmental samples (Ding et al., 2014).
Photophysics
- Triplet Excited States and Photooxidation: Derivatives have been used in studying room-temperature long-lived triplet excited states of naphthalenediimides. These compounds have applications in photooxidation and triplet-triplet annihilation upconversions, important in photophysics and photochemistry (Guo et al., 2012).
Anticonvulsant Research
- Anticonvulsant Activity Study: The compound's derivatives have been investigated for their potential anticonvulsant activities, contributing valuable insights into new treatments for seizure disorders (Rajak et al., 2010).
Analytical Chemistry
- Selective Sensing of Fluoride Ions: Its derivatives have been synthesized for the selective sensing of fluoride ions, demonstrating the compound's potential in developing chemical sensors for specific ions (Vijayakumar et al., 2020).
Propriétés
Nom du produit |
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide |
|---|---|
Formule moléculaire |
C13H11N5O |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
N-(2-methyltetrazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C13H11N5O/c1-18-16-13(15-17-18)14-12(19)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,14,16,19) |
Clé InChI |
IUDRRORFXYRGME-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



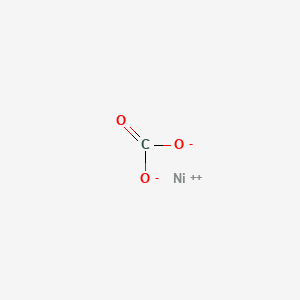
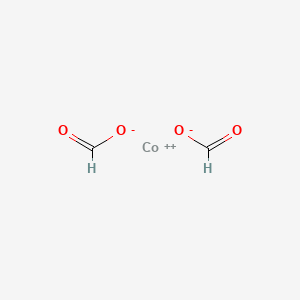
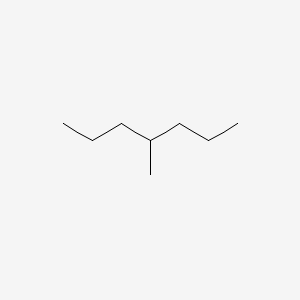

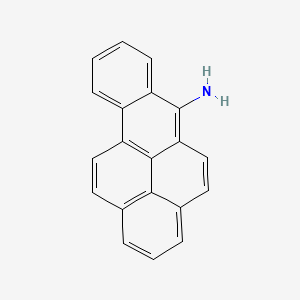

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)

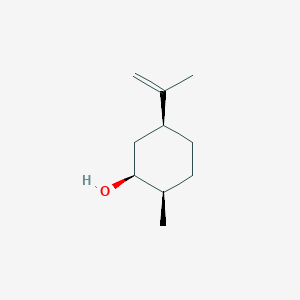
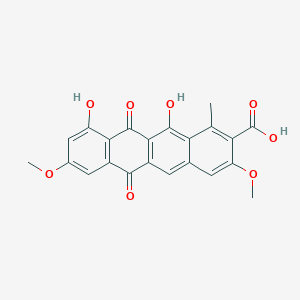
![S-(R*,R*)]-4-[Aminoiminomethyl)amino]-N-[[1-[3-hydroxy-2-[(2-naphthalenylsulfonyl)amino]-1-oxopropyl]-2-pyrrolidinyl] methyl]butanamide](/img/structure/B1211395.png)
![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)
![5-(2-bromoethenyl)-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B1211401.png)
